6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one
Description
The compound 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one (CAS: 578001-15-7) is a substituted coumarin derivative with the molecular formula C₁₉H₂₄ClNO₃ and a molecular weight of 349.85 g/mol . Key structural features include:
- Chlorine at position 6, enhancing electrophilic reactivity.
- Ethyl group at position 4, contributing to lipophilicity.
- Hydroxyl group at position 7, enabling hydrogen bonding.
- 2-Ethylpiperidinylmethyl side chain at position 8, influencing steric and electronic properties.
Coumarins are renowned for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Properties
Molecular Formula |
C19H24ClNO3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-chloro-4-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C19H24ClNO3/c1-3-12-9-17(22)24-19-14(12)10-16(20)18(23)15(19)11-21-8-6-5-7-13(21)4-2/h9-10,13,23H,3-8,11H2,1-2H3 |
InChI Key |
IGAOLRKTALBPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one with 2-ethylpiperidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the 7-position can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of other chromen-2-one derivatives with diverse biological activities. It can also be used as a building block for the development of novel organic materials and catalysts.
Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties. It has been studied for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer.
Medicine: Due to its biological activities, 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one is being explored as a lead compound for the development of new drugs. It has been evaluated in preclinical studies for its efficacy and safety in various disease models.
Industry: The compound’s unique chemical structure and properties make it suitable for use in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes, receptors, or ion channels. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. Additionally, the compound may interact with cell surface receptors to trigger signaling pathways that result in the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Key Observations
Position 8 Side Chain :
- The 2-ethylpiperidinylmethyl group in the target compound provides moderate basicity and steric bulk compared to piperazinyl analogs (e.g., ). Piperazinyl derivatives often exhibit higher solubility due to increased polarity .
- Benzimidazole () or thiazole () substitutions at position 3 introduce aromatic heterocycles, enhancing interactions with hydrophobic enzyme pockets .
Position 4 Substituents: Ethyl (target compound) vs.
Synthetic Accessibility :
- The target compound’s synthesis likely employs Mannich reactions (), a common method for introducing amine-containing side chains. Yield and purity depend on reaction conditions (e.g., formaldehyde stoichiometry) .
Biological Activity Trends: Hydroxyl groups at position 7 are critical for hydrogen bonding with targets like aldose reductase () or estrogen receptors .
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